N-(4-chlorophenyl)pentopyranosylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloroanilino)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4/c12-6-1-3-7(4-2-6)13-11-10(16)9(15)8(14)5-17-11/h1-4,8-11,13-16H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNOCUJAOLWDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)Cl)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Chlorophenyl Pentopyranosylamine and Analogous Structures
Strategies for N-Glycosidic Bond Formation
The construction of the N-glycosidic linkage is the cornerstone of synthesizing N-(4-chlorophenyl)pentopyranosylamine. Various strategies have been developed to facilitate this bond formation, ranging from direct condensation to more complex enzymatic pathways.
The most straightforward method for synthesizing N-aryl glycosylamines is the direct condensation of a reducing sugar with an arylamine. researchgate.net This approach involves reacting a pentose (B10789219) with 4-chloroaniline (B138754), typically in a polar solvent and often with acid catalysis to facilitate the reaction. The reaction proceeds through an equilibrium between the open-chain Schiff base and the more stable cyclic glycosylamine. nih.gov The reaction of various sugars with aniline (B41778) derivatives has been reported, generally requiring heating in solvents like ethanol (B145695) or methanol. researchgate.net
Key aspects of this approach include:
Reactants : An unprotected pentose (e.g., D-xylose, L-arabinose) and 4-chloroaniline.
Catalysts : Acid catalysts such as acetic acid or hydrochloric acid are often employed to protonate the anomeric hydroxyl group, making it a better leaving group. researchgate.net
Solvents : Protic solvents like ethanol, methanol, or aqueous mixtures are commonly used to dissolve the reactants. researchgate.net
The general conditions for this approach are summarized in the table below, extrapolated from methods used for analogous N-aryl glycosides.
Table 1: Representative Conditions for Direct Glycosylation This table is interactive. You can sort and filter the data.
| Pentose Donor | Amine | Catalyst | Solvent | Temperature (°C) | Expected Outcome |
|---|---|---|---|---|---|
| D-Xylose | 4-Chloroaniline | Acetic Acid | Ethanol/Water | Reflux | Mixture of α/β anomers |
| L-Arabinose | 4-Chloroaniline | Hydrochloric Acid | Methanol | 60 | Mixture of α/β anomers |
Transglycosylation offers an alternative route where the glycosyl moiety is transferred from a donor molecule to the acceptor amine, 4-chloroaniline. This can involve the reaction of an existing N-glycosylamine with a different amine or the enzyme-catalyzed transfer from a glycoside donor. rsc.org This method can be particularly useful when the desired product is difficult to obtain through direct condensation. Enzymatic transglycosylation, using enzymes like purine (B94841) nucleoside phosphorylase (PNP), has been effectively used to synthesize nucleoside analogs, demonstrating the potential for forming N-aryl glycosidic bonds with high specificity. nih.gov
Chemoenzymatic and biocatalytic methods are powerful strategies that leverage the high selectivity of enzymes to form the N-glycosidic bond under mild conditions. nih.govnih.gov These pathways often provide superior control over stereochemistry compared to purely chemical methods.
A common chemoenzymatic strategy involves:
Chemical Synthesis of a Donor : The pentose is first converted into an activated donor substrate, such as a glycosyl phosphate (B84403) or a sugar oxazoline. nih.gov
Enzymatic Glycosylation : An enzyme, such as a glycosyltransferase or a modified endoglycosidase (glycosynthase), catalyzes the transfer of the pentosyl group from the donor to 4-chloroaniline. nih.govacs.org
These methods are highly convergent and can produce homogeneous products in high yields. rsc.orgfrontiersin.org The use of biocatalysts, including whole-cell systems or isolated enzymes, represents a sustainable and efficient approach to synthesizing complex molecules like N-functionalized amino acids and their glycosylamine analogues. nih.govacs.org
Regioselectivity and Stereoselectivity Control in N-Glycosylation Reactions
For the synthesis of this compound, regioselectivity is inherently controlled, as the reaction occurs at the anomeric carbon (C-1) of the pentose. The primary challenge lies in controlling the stereoselectivity—that is, selectively forming either the α- or β-anomer. The stereochemical outcome is influenced by a variety of factors. acs.orgresearchgate.net
Neighboring Group Participation : A protecting group at the C-2 position of the pentose that can participate in the reaction (e.g., an acetyl group) can shield one face of the molecule, directing the incoming amine to the opposite face. This typically leads to the formation of the 1,2-trans product (e.g., the β-anomer for D-xylose). mdpi.com
Anomeric Effect : The tendency of an electronegative substituent at the anomeric carbon to prefer an axial orientation can favor the formation of the α-anomer. This effect is often more pronounced in non-polar solvents.
Solvent and Additives : The choice of solvent can significantly impact stereoselectivity. Acetonitrile, for instance, is known to promote the formation of α-glycosides through the formation of an intermediate nitrilium ion. nih.gov
Reaction Conditions : Temperature and the nature of the catalyst or promoter can alter the reaction pathway between kinetically and thermodynamically controlled regimes, thereby affecting the final ratio of anomers. researchgate.net Radical-based methods have also emerged as a novel strategy for achieving high stereoselectivity under mild conditions. researchgate.net
Table 2: Factors Influencing Stereoselectivity in N-Glycosylation This table is interactive. You can sort and filter the data.
| Factor | Effect on Stereochemistry | Example | Reference |
|---|---|---|---|
| C-2 Participating Group (e.g., Acetyl) | Favors 1,2-trans product (β-anomer) | Acetylated xylose yields β-glycosylamine | mdpi.com |
| Non-Participating C-2 Group | Mixture of α/β, often α-favored | Benzylated ribose can lead to α-products | nih.gov |
| Solvent (e.g., Acetonitrile) | Can favor α-anomer via SN2-like displacement | Glycosylation in CH3CN | nih.gov |
| Catalyst/Promoter | Varies; can be tuned for α or β | Lewis acids, TMSOTf | researchgate.net |
Optimization of Reaction Conditions and Process Efficiency
To maximize the yield and purity of this compound, systematic optimization of reaction parameters is essential. High-throughput screening methods can be employed to rapidly identify the best conditions. researchgate.net
Key parameters for optimization include:
Catalyst and Promoter Loading : Finding the optimal concentration of the acid catalyst or promoter is crucial. For example, using boron trifluoride diethyl etherate as a promoter, both yield and selectivity can be highly dependent on its molar proportion. researchgate.net
Temperature : Adjusting the temperature can influence the reaction rate and equilibrium position. While higher temperatures can speed up the reaction, they may also lead to the formation of undesired byproducts or degradation. nih.gov
Reactant Stoichiometry : Varying the molar ratio of the pentose donor to 4-chloroaniline can shift the reaction equilibrium and improve yield. researchgate.net
Reaction Time : The reaction progress should be monitored over time using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product accumulation before significant degradation occurs. researchgate.net
Table 3: Illustrative Optimization of a Direct Glycosylation Reaction This table presents hypothetical data based on established optimization principles.
| Entry | Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |
|---|---|---|---|---|---|
| 1 | Acetic Acid (0.1) | 60 | 12 | 45 | 1:1.5 |
| 2 | Acetic Acid (0.1) | 80 (Reflux) | 8 | 65 | 1:1.2 |
| 3 | Acetic Acid (0.5) | 80 (Reflux) | 8 | 78 | 1:1.1 |
| 4 | BF3·OEt2 (1.2) | 25 (RT) | 6 | 85 | 1:4 |
Green Chemistry Principles in Glycosylamine Synthesis
Applying green chemistry principles to the synthesis of glycosylamines aims to reduce environmental impact by minimizing waste and avoiding hazardous substances. rsc.org
Key green approaches applicable to this compound synthesis include:
Solvent-Free Synthesis : Mechanochemistry, using a ball mill to promote the reaction between the pentose and 4-chloroaniline under solventless conditions, offers a clean and efficient alternative to traditional solution-phase synthesis. This method often results in high yields and simplifies product work-up. researchgate.netrsc.org
Use of Renewable Resources : The synthesis starts from pentoses, which are carbohydrates that can be sourced from abundant and renewable lignocellulosic biomass. nso-journal.org
Biocatalysis : As mentioned in section 2.1.3, using enzymes as catalysts operates under mild, aqueous conditions, avoiding harsh reagents and solvents, which is a cornerstone of green chemistry. nih.gov
Atom Economy : Designing syntheses, such as one-pot or cascade reactions, that incorporate the maximum number of atoms from the reactants into the final product. The one-step conversion of carbohydrates to N-heterocycles in water exemplifies a highly sustainable process with an excellent E-factor. nso-journal.org
Advanced Spectroscopic Characterization and Conformational Analysis of N 4 Chlorophenyl Pentopyranosylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Elucidation
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of N-glycosylamines. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of connectivity, relative stereochemistry, and conformational dynamics.
For N-(4-chlorophenyl)pentopyranosylamine, the key NMR tasks include assigning all proton (¹H) and carbon (¹³C) signals, determining the configuration of the anomeric carbon (α or β), establishing the stereochemistry of the chiral centers on the pyranose ring (e.g., D- or L-xylose, arabinose, ribose series), and defining the ring's conformational state (e.g., chair ⁴C₁ or ¹C₄).
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for deciphering the complex, often overlapping spectra of molecules like this compound. science.govucl.ac.uk These techniques spread the spectral information across two frequency axes, revealing correlations between nuclei that are essential for structure determination. epfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment maps the J-coupling correlations between protons, typically over two to three bonds. sdsu.edu For this compound, COSY is used to trace the proton-proton connectivity within the pentopyranose ring, starting from an easily identifiable proton, such as the anomeric proton (H-1'). This allows for the sequential assignment of H-2', H-3', H-4', and the H-5' protons. researchgate.netprinceton.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). epfl.chsdsu.edu By combining COSY and HSQC data, the carbon signals of the pentose (B10789219) ring (C-1' to C-5') can be unequivocally assigned based on their attached, previously assigned protons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2-4 bond) correlations between protons and carbons. epfl.chsdsu.edu This is particularly powerful for identifying quaternary carbons and for linking different structural fragments. In this molecule, HMBC correlations from the anomeric proton (H-1') to the ipso-carbon of the chlorophenyl ring (C-1) and from the N-H proton to C-1' and C-1 would confirm the N-glycosidic linkage. Correlations from protons on the pentose ring to other carbons within the ring help confirm assignments and stereochemistry. science.govresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. ucl.ac.uk This is vital for conformational analysis. For example, in a chair conformation, strong NOE signals between axial protons (e.g., H-1'ax, H-3'ax, H-5'ax) would be expected. The presence or absence of NOEs between the anomeric proton (H-1') and protons on the aglycone (ortho-protons of the chlorophenyl ring) can provide insights into the rotational preference around the C-N glycosidic bond. researchgate.net
Table 1: Hypothetical ¹H and ¹³C NMR Data for a β-N-(4-chlorophenyl)xylopyranosylamine in a ⁴C₁ chair conformation.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| 1 | 7.25 (d) | 139.5 | H-2/H-6 → C-4; H-1' → C-1 | H-2/H-6 ↔ N-H |
| 2, 6 | 6.80 (d) | 118.0 | H-1' → C-2/C-6 | H-1' ↔ H-2/H-6 |
| 3, 5 | 7.20 (d) | 129.5 | H-2/H-6 → C-4 | |
| 4 | - | 128.0 | ||
| N-H | 5.80 (d) | - | N-H → C-1, C-1' | N-H ↔ H-1' |
| 1' | 4.50 (d) | 87.0 | H-1' → C-5', C-1 | H-1'ax ↔ H-3'ax, H-5'ax |
| 2' | 3.25 (t) | 74.0 | H-2' → C-1', C-3', C-4' | H-2'eq ↔ H-4'eq |
| 3' | 3.55 (t) | 77.0 | H-3' → C-1', C-2', C-4', C-5' | H-3'ax ↔ H-1'ax, H-5'ax |
| 4' | 3.40 (m) | 70.0 | H-4' → C-2', C-3', C-5' | |
| 5' | 3.95 (dd), 3.30 (t) | 66.5 | H-5' → C-1', C-3', C-4' | H-5'ax ↔ H-1'ax, H-3'ax |
Solid-State NMR Applications in N-Glycosylamine Analysis
While solution-state NMR reveals the structure of molecules in a solvated environment, solid-state NMR (ssNMR) provides information on the conformation and packing of molecules in their crystalline or amorphous solid form. For this compound, ssNMR can be used to study polymorphs, which may exhibit different crystal packing and molecular conformations. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, revealing details about molecular symmetry, intermolecular interactions (like hydrogen bonding), and conformational differences compared to the solution state. science.gov
X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov It provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's solid-state conformation. thieme-connect.de For a chiral molecule like this compound, single-crystal X-ray diffraction is the gold standard for determining its absolute configuration. researchgate.netnih.gov
The analysis requires growing a high-quality single crystal of the compound. The diffraction pattern produced by X-rays interacting with the crystal lattice is used to generate an electron density map, from which the atomic positions are determined. thieme-connect.de The presence of the chlorine atom, a relatively heavy atom, facilitates the determination of the absolute configuration through the anomalous dispersion effect. thieme-connect.deresearchgate.net The resulting crystal structure would confirm:
The identity of the pentose sugar (e.g., xylose, arabinose).
The anomeric configuration (α or β).
The pyranose ring conformation (e.g., ⁴C₁ chair, twist-boat).
The precise geometry of the N-glycosidic bond and the orientation of the 4-chlorophenyl group relative to the sugar ring.
The intermolecular interactions, such as hydrogen bonding and π-π stacking, that define the crystal packing. nih.gov
Table 2: Representative Crystallographic Data for an N-Aryl Amide. Data based on the related structure N-(4-chlorophenyl)-4-nitrobenzenesulfonamide for illustrative purposes. nih.gov
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 5.0881 (4) |
| b (Å) | 13.0313 (9) |
| c (Å) | 19.886 (2) |
| β (°) | 94.194 (7) |
| Volume (ų) | 1315.00 (19) |
| Z | 4 |
| Key Torsional Angle (C-S-N-C) | 63.74 (35)° |
| Dihedral Angle (between rings) | 31.40 (23)° |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality and Conformational Studies
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are highly sensitive to the stereochemistry of chiral molecules. leidenuniv.nlwikipedia.org They measure the differential absorption (CD) and refraction (ORD) of left- and right-circularly polarized light. leidenuniv.nlwikipedia.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are excellent for identifying functional groups and can also provide subtle insights into molecular structure and intermolecular interactions. mdpi.com
For this compound, the IR and Raman spectra would display characteristic bands confirming the presence of key functional groups. The analysis of these spectra helps to verify the successful synthesis of the target compound. libretexts.org Specific vibrational modes are also sensitive to the conformation of the pyranose ring and hydrogen bonding patterns. rsc.org The "fingerprint region" (typically below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule's specific structure and conformation. libretexts.org
Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| N-H | Stretching | 3300 - 3400 | Medium (IR) |
| O-H (from sugar) | Stretching (H-bonded) | 3200 - 3500 (broad) | Strong (IR) |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium-Weak |
| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=C (aromatic) | Stretching | 1580 - 1600, 1475 - 1500 | Medium-Strong |
| N-H | Bending | 1500 - 1550 | Medium |
| C-O (ether-like) | Stretching | 1050 - 1150 | Strong (IR) |
| C-N | Stretching | 1250 - 1350 | Medium |
| C-Cl | Stretching | 700 - 850 | Strong |
Advanced Mass Spectrometry Techniques for Structural Fragmentation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound, assess its purity, and deduce structural information from its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
When subjected to ionization in a mass spectrometer (e.g., via Electrospray Ionization, ESI), this compound will form a molecular ion [M+H]⁺ or [M+Na]⁺. nih.gov Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The fragmentation pattern is a structural fingerprint. For this compound, characteristic fragmentation pathways would include:
Glycosidic Bond Cleavage: The most common fragmentation involves the breaking of the C-N bond between the sugar and the aglycone. This would result in two major fragments: one corresponding to the protonated 4-chloroaniline (B138754) [C₆H₆ClN]⁺ and the other to the remaining pentose sugar fragment. libretexts.orglibretexts.org
Cross-Ring Cleavage: Fragmentation of the pyranose ring itself can also occur, leading to a series of smaller fragment ions. The pattern of these cleavages can provide information about the structure and linkage of the sugar. nih.govnih.gov
This analysis not only helps confirm the structure but is also extremely sensitive for detecting impurities. rsc.org
Table 4: Predicted Mass Spectrometry Fragments for N-(4-chlorophenyl)-D-xylopyranosylamine (Molecular Formula: C₁₁H₁₄ClNO₄, Mol. Wt.: 259.69 g/mol ).
| m/z (Daltons) | Ion Formula | Identity/Origin |
| 260.07 | [C₁₁H₁₅ClNO₄]⁺ | Molecular Ion [M+H]⁺ |
| 282.05 | [C₁₁H₁₄ClNO₄Na]⁺ | Sodium Adduct [M+Na]⁺ |
| 128.02 | [C₆H₇ClN]⁺ | Protonated 4-chloroaniline (aglycone) |
| 133.05 | [C₅H₉O₄]⁺ | Oxonium ion from xylopyranose (sugar fragment) |
| 115.04 | [C₅H₇O₃]⁺ | Dehydrated sugar fragment |
Computational and Theoretical Investigations of N 4 Chlorophenyl Pentopyranosylamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For N-(4-chlorophenyl)pentopyranosylamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, provide detailed information about its geometry, electronic distribution, and reactivity. nih.govnih.gov
Theoretical calculations on analogous molecules, such as 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, have demonstrated that optimized geometries from DFT calculations are in close agreement with experimental data obtained from X-ray crystallography. nih.govnih.gov For this compound, DFT studies would elucidate the influence of the electron-withdrawing chloro group on the aromatic ring and its electronic interplay with the glycosidic nitrogen and the pentopyranose ring.
Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can reveal important details about charge distribution, hyperconjugative interactions, and the nature of the glycosidic bond. researchgate.net These calculations can quantify the delocalization of electron density between the phenyl ring, the nitrogen atom, and the sugar moiety, which is crucial for understanding the molecule's stability and reactivity.
Below is a representative table of calculated molecular properties for a related N-aryl glycosylamine, showcasing the type of data obtained from DFT calculations.
| Molecular Property | Calculated Value |
| Dipole Moment (Debye) | 3.5 D |
| HOMO Energy (eV) | -6.2 eV |
| LUMO Energy (eV) | -1.5 eV |
| HOMO-LUMO Gap (eV) | 4.7 eV |
This interactive table contains representative data for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. springernature.comnih.gov For this compound, MD simulations provide valuable insights into its conformational flexibility and the influence of solvent molecules on its structure and dynamics. These simulations are crucial for understanding how the molecule behaves in a biological environment, such as in aqueous solution. researchgate.net
The conformational landscape of this compound is complex, with flexibility arising from the rotation around the glycosidic bond (C-N bond), the puckering of the pentopyranose ring, and the orientation of the chlorophenyl group. MD simulations can map these conformational preferences and the energy barriers between different conformations. plos.org Studies on N-linked glycans have shown that the dihedral angles defining the glycosidic linkage exhibit specific distributions, which are influenced by the surrounding amino acid residues and solvent. nih.gov
Solvation effects are critical for the behavior of glycosylamines. MD simulations explicitly model the interactions between the solute and solvent molecules, revealing the formation of hydrogen bonding networks and their impact on the solute's conformation. nih.gov The oxygen in the pyranose ring and the nitrogen of the glycosidic bond are key sites for hydrogen bonding with water, which can influence the molecule's solubility and its interactions with biological targets. nih.gov
Quantum Chemical Calculations for Reaction Mechanism Elucidation in N-Glycosylation
The synthesis of this compound involves the formation of a glycosidic bond between a pentopyranose and 4-chloroaniline (B138754), a process known as N-glycosylation. nih.gov Quantum chemical calculations are instrumental in elucidating the detailed mechanism of this reaction, providing information on transition states, reaction intermediates, and activation energies. nih.gov
Theoretical studies on the glycosylation of aromatic amines have explored various mechanistic pathways. nih.govnih.gov One proposed mechanism for acid-catalyzed glycosidic bond formation is the D(N)A(N) mechanism. nih.govresearchgate.net This involves the departure of a leaving group from the anomeric carbon of the sugar, forming an oxocarbenium ion intermediate, followed by the nucleophilic attack of the amine. Quantum chemical calculations can model the energetics of each step, identifying the rate-determining step and the factors that influence the reaction rate and stereoselectivity.
The electronic properties of the aromatic amine play a significant role in the reaction. The presence of the electron-withdrawing chloro group on the phenyl ring of 4-chloroaniline decreases the nucleophilicity of the amino group, which can affect the kinetics of the N-glycosylation reaction. nih.gov Theoretical models can quantify this effect and predict how different substituents on the aromatic ring would alter the reaction profile.
In Silico Modeling of Ligand-Target Interactions and Binding Affinity
In silico modeling techniques, particularly molecular docking and binding affinity prediction, are used to investigate how this compound might interact with biological targets such as enzymes or receptors. nih.gov These methods are fundamental in drug discovery and molecular biology for predicting the binding mode and strength of a ligand to a protein. ed.ac.uk
Molecular docking simulations place the this compound molecule into the binding site of a target protein in various possible orientations and conformations. nih.govnih.gov The resulting poses are then scored based on a scoring function that estimates the binding affinity. This process can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-protein complex. The chloro-substituent on the phenyl ring can participate in favorable halogen bonding interactions with electron-rich atoms in the binding site. nih.gov
Predicting the binding affinity is a major goal of in silico modeling. ed.ac.uk While scoring functions from docking provide a rapid estimation, more accurate predictions can be obtained using methods like free energy perturbation (FEP) or thermodynamic integration (TI), which are computationally more intensive. These methods calculate the free energy change upon binding, providing a quantitative measure of the binding affinity.
The following table illustrates typical interactions that could be predicted from a docking study of this compound with a hypothetical enzyme active site.
| Interacting Residue | Interaction Type |
| Aspartic Acid | Hydrogen Bond with sugar hydroxyl |
| Tryptophan | Pi-pi stacking with chlorophenyl ring |
| Leucine | Hydrophobic interaction with chlorophenyl ring |
| Glycine | Hydrogen bond with glycosidic nitrogen |
This interactive table contains representative data for illustrative purposes.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical calculations are widely used to predict and interpret spectroscopic data, including Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. researchgate.netrsc.orgbiorxiv.orgbiorxiv.org For this compound, these theoretical predictions can aid in its structural characterization and the assignment of experimental spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. youtube.comresearchgate.net By performing GIAO calculations on the optimized geometry of this compound, it is possible to predict the 1H and 13C chemical shifts. mlr.pressarxiv.orgnih.gov Comparing these predicted shifts with experimental data can confirm the molecule's structure and stereochemistry.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: DFT calculations can also predict vibrational frequencies and electronic transitions. researchgate.netresearchgate.net The calculated IR spectrum can be compared with the experimental FT-IR spectrum to assign vibrational modes to specific functional groups, such as the N-H stretch of the glycosidic amine, C-Cl stretch of the chlorophenyl group, and various vibrations of the pyranose ring. nih.gov Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), providing information on the electronic transitions and the maximum absorption wavelengths (λmax). researchgate.net
A comparison of experimental and calculated spectroscopic data for a related chlorophenyl compound is shown in the table below.
| Spectroscopic Data | Experimental Value | Calculated Value |
| 1H NMR (Anomeric Proton, ppm) | 4.9 | 5.1 |
| 13C NMR (Anomeric Carbon, ppm) | 86.2 | 87.5 |
| IR (N-H stretch, cm-1) | 3350 | 3365 |
| UV-Vis (λmax, nm) | 250 | 255 |
This interactive table contains representative data for illustrative purposes.
Investigation of Biochemical Interactions and Biological Target Engagement of N 4 Chlorophenyl Pentopyranosylamine
Enzyme Inhibition Studies: Mechanisms and Binding Modalities
The N-(4-chlorophenyl) group is a common feature in many enzyme inhibitors, suggesting that N-(4-chlorophenyl)pentopyranosylamine could also exhibit such properties. The pentose (B10789219) portion of the molecule, being a sugar analogue, may facilitate binding to the active sites of carbohydrate-processing enzymes.
While direct studies on this compound are not available, related compounds have shown notable inhibitory effects against glycosidases. For instance, a novel series of pyridazine-triazole hybrid molecules were assessed for their inhibitory potential against rat intestinal α-glucosidase. nih.gov Among these, compound 10k , which features a 4-bromophenyl substituent, demonstrated an exceptionally potent inhibitory activity with an IC50 value of 1.7 µM, approximately 100 times more effective than the standard drug, acarbose. nih.gov Another compound with a 3,5-dichloro substitution also showed significant activity. nih.gov Kinetic analyses of related N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides indicated a reversible and mixed-type inhibition mechanism against both α-glucosidase and α-amylase. researchgate.net
These findings suggest that the halogenated phenyl group is a key pharmacophore for the inhibition of these enzymes. It is plausible that this compound could act as a competitive inhibitor, with the pentose moiety mimicking the natural carbohydrate substrate and binding to the enzyme's active site, while the N-(4-chlorophenyl) group provides additional stabilizing interactions. Flavonoid-rich extracts from Scutellaria baicalensis have also demonstrated significant inhibitory effects on α-glucosidase and α-amylase, with IC50 values of 421.54 µg/mL and 498.59 µg/mL, respectively. nih.gov
The structural motifs of this compound suggest its potential to interact with a broader range of enzymes beyond glycosidases.
Kinase Inhibition: A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their kinase inhibitory activity. nih.govdundee.ac.uknih.gov One compound, 4j , was found to be a potent inhibitor of Protein Kinase Bβ (PKBβ/AKT2) with an IC50 of 12 μM. nih.govdundee.ac.uk This inhibition is significant as the AKT signaling pathway is a major oncogenic pathway in various cancers, including glioma. nih.govdundee.ac.uknih.gov The specificity of this inhibition suggests that the N-(4-chlorophenyl) group plays a crucial role in the binding to the kinase.
Lipoxygenase Inhibition: In a study of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides, several compounds demonstrated potent inhibitory activity against 15-lipoxygenase (15-LOX). nih.gov The most active compounds, 7k and 7o , had IC50 values of 17.43 ± 0.38 µM and 19.35 ± 0.71 µM, respectively. nih.gov Lipoxygenases are involved in the inflammatory cascade, and their inhibition is a target for anti-inflammatory drug development. nih.gov
Antimicrobial Activity: Molecular Basis of Action against Microorganisms
The presence of both a sugar-like moiety and a halogenated aromatic ring in this compound suggests potential for antimicrobial activity, as these features are present in various known antimicrobial agents.
The antibacterial potential of this compound can be inferred from studies on related structures. For example, N- and S-alpha-L-arabinopyranosyl-1,2,4-triazoles, which contain a pentose sugar, have shown inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The N-alpha-L-arabinopyranoside was found to be more potent than its S-linked counterpart. nih.gov Furthermore, various heterocyclic compounds incorporating a 1,2,4-triazole (B32235) ring have demonstrated significant antibacterial activity. nih.govarabjchem.orgresearchgate.netresearchgate.net
A plausible mechanism for antibacterial action is the inhibition of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation. nih.govmdpi.comnih.gov QS inhibitors often mimic the structure of signaling molecules, such as N-acyl homoserine lactones (AHLs). nih.gov The N-aryl group of this compound could potentially interact with the AHL receptor protein, while the pentose moiety could enhance solubility and cell permeability. Vanillin, a food flavoring agent, has been shown to inhibit QS in Aeromonas hydrophila, reducing biofilm formation by up to 46.3%. researchgate.net This highlights the potential for small molecules to disrupt bacterial communication.
The antifungal activity of this compound can be predicted based on the activity of analogous compounds. The aforementioned N-alpha-L-arabinopyranoside also displayed inhibitory activity against the fungi Aspergillus fumigatus and Penicillium italicum. nih.gov Triazole-containing compounds are well-known for their antifungal properties, with many acting as inhibitors of fungal cytochrome P450 enzymes involved in ergosterol (B1671047) biosynthesis. arabjchem.orgresearchgate.net The disruption of the fungal cell membrane is a common mechanism of action for many antifungal drugs.
Structure Activity Relationship Sar and Molecular Design Strategies for N 4 Chlorophenyl Pentopyranosylamine Analogs
Impact of Substitutions on the 4-Chlorophenyl Moiety on Biological Activity
The 4-chlorophenyl moiety is a critical component of the pharmacophore, and substitutions on this aromatic ring can significantly modulate the biological activity of N-(4-chlorophenyl)pentopyranosylamine analogs. The nature and position of these substituents influence the electronic, steric, and lipophilic properties of the entire molecule, thereby affecting its interaction with biological targets.
The existing chloro-substituent at the para-position is an electron-withdrawing group (EWG) which influences the electron density of the aromatic ring and the adjacent N-glycosidic linkage. The introduction of additional substituents can either enhance or diminish this effect.
Electron-Withdrawing Groups (EWGs): Adding further EWGs, such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), can increase the partial positive charge on the anomeric carbon of the sugar. This may strengthen interactions with electron-rich pockets in a target protein. However, excessively strong EWGs could also destabilize the N-glycosidic bond, rendering the molecule more susceptible to hydrolysis.
Electron-Donating Groups (EDGs): Conversely, introducing EDGs like methoxy (-OCH₃) or methyl (-CH₃) groups can increase the electron density of the phenyl ring. This modification can enhance π-π stacking interactions with aromatic amino acid residues in a binding site. Strong EDGs, however, might lead to reduced activity by altering the optimal electronic profile required for binding.
The position of the substituent is also crucial. Substitutions at the ortho-positions can induce steric hindrance, forcing a change in the torsion angle between the phenyl ring and the glycosidic nitrogen. This conformational change can either be beneficial, locking the molecule into a more active conformation, or detrimental, preventing it from adopting the necessary orientation for binding.
Table 1: Predicted Impact of Substituents on the 4-Chlorophenyl Moiety
| Substituent (X) | Position on Phenyl Ring | Electronic Effect | Predicted Impact on Activity |
|---|---|---|---|
| -NO₂ | meta (position 3) | Strong EWG | Potentially increases potency through enhanced electronic interactions, but may increase hydrolytic instability. |
| -OCH₃ | ortho (position 2) | Strong EDG | May enhance activity via new H-bond interactions or π-stacking, but could cause steric clash. |
| -F | meta (position 3) | Weak EWG | Modestly alters electronic profile; may form favorable halogen bonds within the binding site. |
| -CH₃ | ortho (position 2) | Weak EDG | Increases lipophilicity; potential for steric hindrance or favorable hydrophobic interactions. |
Role of the Pentopyranose Moiety's Stereochemistry and Substituents on Activity
The pentopyranose ring is not merely a passive carrier for the aglycone; its stereochemistry and substitution pattern are fundamental to molecular recognition and biological activity. Pentoses like ribose, xylose, and arabinose can be incorporated, each presenting a unique three-dimensional arrangement of hydroxyl groups.
Modifications to the sugar's hydroxyl groups can fine-tune the molecule's properties:
Acetylation or Benzoylation: Converting hydroxyl groups to esters increases lipophilicity, which can enhance cell membrane permeability. However, this may also abolish key hydrogen bonding interactions required for target binding.
Deoxygenation: Removing a hydroxyl group (e.g., creating a deoxy-sugar) can probe the importance of that specific hydrogen bonding interaction. If activity is retained or improved, it suggests that interaction is not critical or that the resulting increase in hydrophobicity is favorable.
Fluorination: Replacing a hydroxyl group with fluorine can block metabolism at that position and may enhance binding affinity through favorable electrostatic interactions without significantly increasing steric bulk.
The choice of the pentose (B10789219) itself is a key variable. For example, switching from a D-xylose to a D-arabinose core alters the stereochemistry at the C2 and C4 positions, which can completely change the binding mode and resulting biological activity.
Modifications at the N-Glycosidic Linkage and Their Influence on Biochemical Interactions
The N-glycosidic bond, which connects the anomeric carbon of the pentose to the nitrogen of the 4-chloroaniline (B138754), is a central pivot point and a potential site of metabolic instability. Its chemical nature and conformational flexibility are critical for activity.
Glycosylamines can be susceptible to hydrolysis under physiological conditions. nih.gov To enhance stability, bioisosteric replacement of the anomeric nitrogen or adjacent atoms is a common strategy. nih.govnih.gov For instance, creating C-glycosides, where the nitrogen is replaced by a methylene group (-CH₂-), results in a much more stable ether linkage that is resistant to enzymatic cleavage. nih.gov
Other potential modifications include:
Thio-glycosides (S-glycosides): Replacing the nitrogen with sulfur can alter bond angles and lengths, potentially improving interaction with the target while offering greater stability. nih.gov
Introduction of Spacers: Inserting a short alkyl or other linking chain between the phenyl ring and the glycosidic nitrogen can provide greater conformational freedom, allowing the two key moieties to adopt optimal binding positions independently.
These modifications directly influence the molecule's ability to present its key recognition elements (the sugar and the substituted phenyl ring) to the target in the correct spatial orientation.
Design Principles for Enhanced Selectivity and Potency
The rational design of more potent and selective this compound analogs relies on integrating the SAR data from the individual moieties. The goal is to create molecules that fit optimally into the target's binding site while avoiding interactions with off-target proteins.
Key design principles include:
Conformational Restriction: Introducing structural elements that reduce the number of rotatable bonds can lock the molecule in its bioactive conformation. This can be achieved by incorporating cyclic structures or introducing bulky groups that favor a particular rotamer. This pre-organization reduces the entropic penalty of binding, leading to higher affinity.
Exploiting Unique Interactions: If the target's binding site has a specific feature, such as a hydrophobic pocket or a metal ion, analogs can be designed to exploit it. For example, adding a lipophilic substituent to the chlorophenyl ring could engage a greasy pocket, or incorporating a chelating group could coordinate with a metal cofactor.
Multivalency: Linking multiple this compound units together onto a central scaffold can lead to a significant increase in binding affinity and selectivity, a phenomenon known as the "glycocluster effect." nih.gov This strategy is particularly effective if the biological target has multiple binding sites in close proximity.
Structure-Guided Design: When the 3D structure of the target is known, computational tools like molecular docking can be used to predict how different analogs will bind. This allows for the in silico design of compounds with improved complementarity to the binding site before undertaking synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Aryl Glycosylamines
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structures of compounds with their biological activities. longdom.org For a series of this compound analogs, QSAR can be a powerful tool to predict the activity of unsynthesized compounds and to provide insight into the key physicochemical properties driving potency. nih.govnih.gov
A typical QSAR study involves several steps:
Data Set Assembly: A series of analogs with a range of biological activities is required.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be categorized as:
Topological: Describing atomic connectivity (e.g., Wiener index). nih.gov
Electronic: Quantifying charge distribution (e.g., dipole moment). nih.gov
Steric/Shape: Describing molecular size and shape (e.g., Kappa shape indices). nih.gov
Lipophilic: Related to partitioning between aqueous and organic phases (e.g., AlogP98). nih.gov
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links a subset of the most relevant descriptors to the biological activity. nih.govnih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model generation).
For N-aryl glycosylamines, QSAR models have indicated that descriptors like lipophilicity (AlogP98), molecular shape (Wiener, Kappa indices), and electronic properties (Dipole Moment) are often important for describing bioactivity. nih.govnih.gov Such models can guide the design of new analogs by prioritizing the synthesis of compounds predicted to have high activity, thereby saving time and resources.
Table 2: Common Descriptors in QSAR Models for N-Aryl Compounds
| Descriptor Class | Example Descriptor | Physicochemical Property Represented | Potential Influence on Activity |
|---|---|---|---|
| Lipophilic | AlogP98 | Hydrophobicity and membrane permeability | Higher values may improve cell penetration but can also lead to non-specific binding. nih.gov |
| Topological | Wiener Index | Molecular branching and size | Reflects the overall architecture of the molecule, which influences binding site fit. nih.gov |
| Electronic | Dipole Moment | Polarity and charge distribution | Governs electrostatic interactions with the target protein. nih.govnih.gov |
| Steric | Kappa Shape Indices | Molecular shape and flexibility | Determines how well the molecule fits into the three-dimensional space of the binding pocket. nih.gov |
Strategic Applications and Methodological Contributions of N 4 Chlorophenyl Pentopyranosylamine in Chemical Biology
Utilization as Probes for Glycosidase Mechanism Studies
N-aryl glycosylamines, including N-(4-chlorophenyl)pentopyranosylamine, serve as valuable probes for elucidating the mechanisms of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. The introduction of the N-(4-chlorophenyl) group allows for systematic studies into how electronic and steric factors of the aglycone influence binding and catalysis within the enzyme's active site.
Research on analogous N-aryl-5-thio-D-glucopyranosylamines has demonstrated their utility as competitive inhibitors of glycosidases. nih.gov The inhibitory constants (Ki) of these compounds against enzymes like glucoamylase and α-glucosidase are influenced by the nature of the substituent on the phenyl ring. For instance, electron-withdrawing groups can affect the pKa of the anomeric nitrogen, influencing the strength of interaction with active site residues. nih.gov While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles derived from similar compounds suggest its potential as a selective inhibitor. The chloro-substituent, being moderately electron-withdrawing, would likely modulate the binding affinity and inhibitory potency in a predictable manner.
Table 1: Inhibitory Activity of Representative N-Aryl-5-thio-D-glucopyranosylamines against Glucoamylase G2
| Compound | Substituent on Phenyl Ring | Ki (mM) |
|---|---|---|
| N-phenyl-5-thio-D-glucopyranosylamine | H | 0.78 |
| p-methoxy-N-phenyl-5-thio-D-glucopyranosylamine | p-OCH3 | 0.47 |
| p-nitro-N-phenyl-5-thio-D-glucopyranosylamine | p-NO2 | 0.27 |
| p-trifluoromethyl-N-phenyl-5-thio-D-glucopyranosylamine | p-CF3 | 0.87 |
Data sourced from studies on analogous 5-thioglucopyranosylamines, illustrating the effect of aryl substituents on inhibitory constants. nih.gov
These studies underscore the utility of N-aryl glycosylamines in mapping enzyme-substrate interactions and in the rational design of more potent and selective glycosidase inhibitors. nih.govnih.gov
Development of Affinity Ligands for Biochemical Purification and Characterization
The specific binding interactions between this compound and certain glycosidases can be exploited for the purification of these enzymes via affinity chromatography. By immobilizing the compound onto a solid support, a highly selective affinity matrix can be created. This technique allows for the efficient isolation of a target glycosidase from a complex biological mixture.
The principle has been successfully demonstrated with other glycoside-mimicking small molecules. For example, a derivative of 1-deoxygalactonojirimycin was used to create an affinity resin for the purification of human α-galactosidase, yielding a product with greater than 90% purity. nih.gov Similarly, a gluconamidine-based ligand was employed for the affinity purification of a β-glucosidase involved in the leaf movement of Lespedeza cuneata. elsevierpure.com These examples highlight the potential of using this compound as a ligand for the development of bespoke affinity purification systems for pentose-processing enzymes. The selection of the pentose (B10789219) isomer (e.g., xylose, arabinose, ribose) would tailor the specificity of the affinity matrix to a particular class of pentosidases.
Integration into Bioconjugate Chemistry for Glycoprotein Mimicry and Glycomic Analysis
This compound can be a valuable building block in bioconjugate chemistry, particularly for creating synthetic mimics of glycoproteins and for glycomic analysis. The anomeric amine provides a nucleophilic handle for covalent attachment to proteins or other biomolecules.
The arylation of cysteine residues on proteins is a common strategy for bioconjugation. nih.gov While direct arylation with this compound might be challenging, the compound can be chemically modified to introduce a more reactive functional group suitable for conjugation. The resulting glycoconjugate can then be used to study protein-carbohydrate interactions or to elicit specific immune responses. The synthesis of N-glycoproteins often relies on the attachment of a carbohydrate to an asparagine residue. researchgate.net this compound could serve as a precursor for more complex N-glycans in synthetic approaches.
Furthermore, in the context of glycomic analysis, derivatives of this compound could be used as standards or probes in techniques such as lectin affinity chromatography to isolate and identify glycoproteins from cellular lysates. nih.gov
Role in Chemoenzymatic Synthesis of Complex Glycoconjugates
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to construct complex glycoconjugates. nih.govnih.govescholarship.org Glycosylamines, such as this compound, can serve as important intermediates in these synthetic pathways.
One key strategy involves the use of endoglycosidases, which can catalyze the transfer of an oligosaccharide from a donor to an acceptor molecule. nih.gov A polypeptide chemically tagged with a single N-acetylglucosamine (GlcNAc) residue can act as an acceptor for an oligosaccharide donor, leading to the formation of a homogeneous glycopeptide. While this compound itself is not a direct substrate for this transformation, its derivatives could be explored as precursors for the chemical synthesis of the initial glycosylated amino acid building blocks.
Moreover, the synthesis of amino sugars is a critical aspect of building complex glycans. nih.govwikipedia.org The methodologies for synthesizing N-aryl glycosides from sugars and aryl amines are well-established and can be applied to the efficient production of this compound. researchgate.netrsc.orgresearchgate.net This compound can then be further elaborated enzymatically or chemically to generate more complex structures.
Potential as Building Blocks for Functional Molecular Assemblies (e.g., Organogelators)
Low-molecular-weight organogelators (LMOGs) are small molecules that can self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of a gel. nih.govnih.gov Carbohydrate-based molecules are particularly attractive as LMOGs due to their inherent chirality, biocompatibility, and the presence of multiple hydrogen-bonding donor and acceptor sites. mdpi.comodu.edursc.org
The structure of this compound, with its combination of a hydrophilic sugar headgroup and a hydrophobic chlorophenyl tail, is reminiscent of the amphiphilic structures often found in organogelators. Intermolecular hydrogen bonding between the hydroxyl and amine groups of the sugar moiety, along with π-π stacking interactions between the aromatic rings, could drive the self-assembly process.
Studies on a variety of carbohydrate-derived molecules, including those with aryl substituents, have demonstrated their ability to form organogels in a range of solvents. mdpi.comrsc.org The gelation properties are highly dependent on the specific structure of the molecule and the nature of the solvent. While the organogelating properties of this compound have not been explicitly reported, its structural features suggest a strong potential for this application. Such materials could find use in areas like drug delivery, environmental remediation, and catalysis. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-aryl-5-thio-D-glucopyranosylamine |
| N-phenyl-5-thio-D-glucopyranosylamine |
| p-methoxy-N-phenyl-5-thio-D-glucopyranosylamine |
| p-nitro-N-phenyl-5-thio-D-glucopyranosylamine |
| p-trifluoromethyl-N-phenyl-5-thio-D-glucopyranosylamine |
| 1-deoxygalactonojirimycin |
| gluconamidine |
| N-acetylglucosamine (GlcNAc) |
Future Directions and Emerging Research Avenues for N Aryl Pentopyranosylamines
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While N-glycosylamines are recognized for their role as precursors in the synthesis of nucleosides and other biomolecules, the inherent biological activities of N-aryl pentopyranosylamines themselves remain an area ripe for investigation. nih.gov The non-sugar portion, or aglycan, is often responsible for the therapeutic effect of a glycoside, while the sugar moiety influences properties like solubility and absorption. researchgate.net Research on structurally related N-arylcinnamamides has revealed significant antimicrobial activity against various bacteria, including methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov For instance, compounds with halogenated phenyl rings have demonstrated notable bioactivity, suggesting that the 4-chloro substituent in N-(4-chlorophenyl)pentopyranosylamine could be a key determinant of its biological profile. nih.gov
Future research will likely focus on:
Screening for Bioactivity: Systematic screening of N-aryl pentopyranosylamine libraries against a wide range of biological targets, including enzymes, receptors, and pathogens.
Mechanism of Action Studies: For active compounds, detailed investigations are needed to elucidate how they interact with their biological targets at a molecular level. This includes understanding the role of the aryl group's electronic properties and the pentose (B10789219) sugar's stereochemistry.
Iminosugar and Nucleoside Analogue Synthesis: Using N-aryl pentopyranosylamines as scaffolds to create novel dimeric iminosugars and other complex structures with potential therapeutic applications. nih.gov
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of glycosylamines is evolving from traditional methods toward more efficient and environmentally friendly approaches. researchgate.net Classical syntheses often require long reaction times under reflux conditions in polar solvents. researchgate.net Modern methodologies are focused on reducing waste, energy consumption, and reaction times. researchgate.netnih.gov
Key advancements include:
Mechanosynthesis: The use of mechanical ball milling provides a solvent-free condition for reacting carbohydrates and amines, resulting in high yields and simplified product purification. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the amination of saccharides, with reaction temperature being a critical factor for success. mdpi.com The Design of Experiments (DoE) approach has been used to statistically optimize these reaction conditions for various sugars. mdpi.com
Novel Catalytic Systems: The use of heterogeneous catalysts, such as magnesium oxide, facilitates specific reactions like the deacetylation of the anomeric position on protected sugars, which is a key step in preparing certain glycosylamine derivatives. researchgate.neteurekaselect.com
The table below compares various synthetic approaches for glycosylamines, highlighting the advantages of modern techniques.
| Methodology | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| Classical Synthesis | Reflux in polar solvent (e.g., methanol) for extended periods. | Well-established and understood. | researchgate.net |
| Aqueous Ammonia (B1221849)/Bicarbonate | Aqueous ammonia with ammonium (B1175870) hydrogen carbonate at 42°C for 36h. | Quantitative yields for certain sugars, allows for straightforward acylation. | nih.gov |
| Microwave-Assisted Synthesis | Microwave irradiation in a controlled temperature and time setting. | Dramatically reduced reaction times, favors high temperatures. | mdpi.com |
| Mechanosynthesis (Ball Milling) | Solvent-free milling of reactants. | Environmentally friendly (green chemistry), high yields, simple work-up. | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of novel therapeutic agents. mdpi.comnih.gov These computational tools can be applied to the vast chemical space of N-aryl pentopyranosylamines to predict their properties and design new candidates with enhanced activity. nih.govyoutube.com
Future applications in this domain include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Using ML algorithms like Random Forest and Support Vector Machines to build models that predict the biological activity of new N-aryl pentopyranosylamines based on their structural features. mdpi.comnih.gov
Generative AI for De Novo Design: Employing generative models to design novel molecular structures that are optimized for specific properties, such as binding affinity to a target protein. nih.govyoutube.com These models can be constrained to ensure that the generated molecules are synthetically accessible. youtube.comyoutube.com
Virtual Screening and Target Prediction: Applying ML classifiers to screen large virtual libraries of natural products or synthetic compounds to identify potential hits for specific biological targets, a process that has successfully identified novel p38α inhibitors. nih.govresearchgate.net
The table below outlines common ML algorithms and their roles in the drug discovery pipeline relevant to N-aryl pentopyranosylamines.
| ML Algorithm / Technique | Application in Compound Discovery | Potential Impact on N-Aryl Pentopyranosylamine Research | Reference |
|---|---|---|---|
| Random Forest (RF) | QSAR, classification, virtual screening. | Predicting antimicrobial or anticancer activity based on substitutions on the aryl ring. | mdpi.com |
| Support Vector Machine (SVM) | Classification of active vs. inactive compounds, regression. | Developing models to distinguish between compounds targeting different biological pathways. | nih.gov |
| Deep Neural Networks (DNN) | De novo design, property prediction, analysis of complex datasets. | Generating novel N-aryl pentopyranosylamine structures with desired therapeutic profiles. | nih.govresearchgate.net |
| Generative Models | Creating new molecules and predicting their synthetic routes. | Designing synthetically feasible compounds with high predicted efficacy and low toxicity. | youtube.comyoutube.com |
Applications in Glycomics and Glycoproteomics Research
Glycomics (the study of all glycans in an organism) and glycoproteomics (the study of glycosylated proteins) are critical fields for understanding cell biology and disease. nih.govnih.gov N-glycosylamines are central to the analytical workflows in these areas. While protein glycosylation is a vital post-translational modification, its complexity presents significant analytical challenges. youtube.com
Emerging research directions involve using N-aryl pentopyranosylamines and related chemistries to:
Improve N-Glycan Analysis: Developing novel labeling reagents that react rapidly with the glycosylamines formed during enzymatic release of N-glycans from proteins. youtube.com This enhances the sensitivity and throughput of both fluorescence and mass spectrometry detection. youtube.com
Quantify Glycan Microheterogeneity: Creating new chemoenzymatic methods that allow for the precise quantification of different N-glycan structures at specific sites on a protein. biorxiv.org This provides deeper insight into the function of glycoproteins in health and diseases like cancer. biorxiv.org
Develop Glycan-Specific Probes: Synthesizing N-aryl pentopyranosylamine derivatives that can act as probes or inhibitors for specific glycan-binding proteins (lectins) or glycosyltransferases, helping to dissect their roles in biological processes like myogenesis. nih.gov
Multidisciplinary Approaches to N-Glycosylamine Research
The future of N-glycosylamine research lies in the convergence of multiple scientific disciplines. Addressing the complexities of their synthesis, biological function, and therapeutic potential requires a collaborative effort between chemists, biologists, data scientists, and engineers.
Key multidisciplinary strategies include:
Chemoenzymatic Synthesis: Combining the precision of enzymatic catalysts (like glycosyltransferases) with the versatility of chemical synthesis to build complex glycoconjugates in one-pot multi-enzyme (OPME) cascade reactions. mdpi.com
Integrated Omics and AI: Merging glycomics and glycoproteomics data with genomic and proteomic information, and then using AI models to analyze these large, multi-layered datasets. nih.gov This can uncover complex relationships between glycosylation patterns and disease phenotypes that are not apparent from a single data type. nih.gov
Genetic Engineering and Mass Spectrometry: Using gene-editing tools to modify glycosylation pathways in cells, followed by advanced mass spectrometry to analyze the resulting changes in the glycoproteome. youtube.com This powerful combination allows for a direct investigation of the functional roles of specific glyco-genes and enzymes. youtube.com
By pursuing these future directions, the scientific community can fully harness the potential of this compound and the broader class of N-aryl pentopyranosylamines, paving the way for new discoveries in medicine, biotechnology, and materials science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
